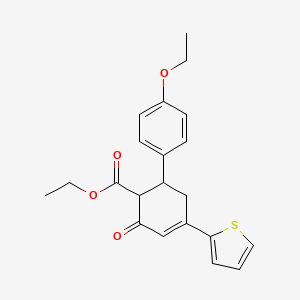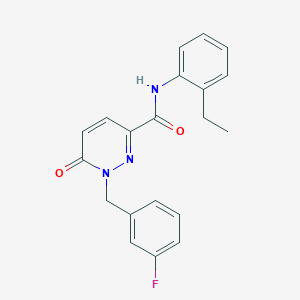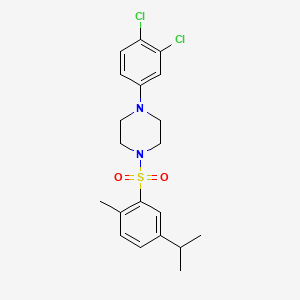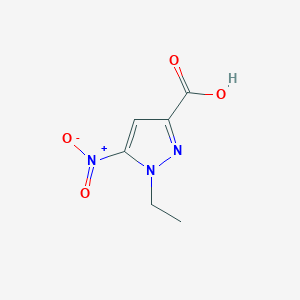![molecular formula C13H13F2NO4 B2760200 N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide CAS No. 2411295-74-2](/img/structure/B2760200.png)
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide, commonly known as DFB, is a chemical compound that has been extensively studied for its potential use in scientific research. DFB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
科学的研究の応用
DFB has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of DFB as a tool to study the role of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. DFB has also been studied for its potential use in the treatment of drug addiction and depression.
作用機序
DFB acts as a selective antagonist of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide, DFB can modulate various physiological and pathological processes, including synaptic plasticity, neuroinflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that DFB can modulate various biochemical and physiological effects in the central nervous system. For example, DFB can reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. DFB can also modulate the activity of various signaling pathways, including the ERK and AKT pathways.
実験室実験の利点と制限
One of the main advantages of using DFB in lab experiments is its high selectivity for N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide. This allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one of the main limitations of using DFB is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research involving DFB. One area of research involves the development of more potent and selective N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide antagonists that can be used in clinical settings. Another area of research involves the use of DFB in combination with other drugs to treat various neurological disorders. Finally, researchers are also exploring the potential use of DFB as a tool to study the role of N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide in various physiological and pathological processes.
合成法
DFB can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione to form 2,5-dimethoxyphenylacetic acid. This acid is then reacted with 4-chlorobutyryl chloride to form 4-chlorobutyryl-2,5-dimethoxyphenylacetic acid. The final step involves the reaction of this acid with N-methyl-N-(2-propenyl)prop-2-en-1-amine and difluoromethoxybenzene to form DFB.
特性
IUPAC Name |
N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c1-3-12(17)16(2)6-8-4-10-11(19-7-18-10)5-9(8)20-13(14)15/h3-5,13H,1,6-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLGTBUBJQMXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1OC(F)F)OCO2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2760122.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760125.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2760126.png)
![Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate](/img/structure/B2760127.png)
![2-Amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2760128.png)

![N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2760132.png)


